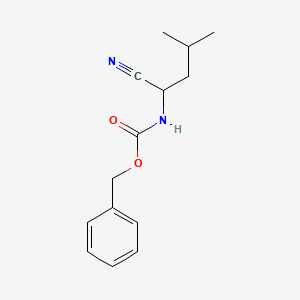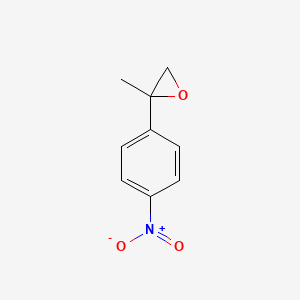![molecular formula C8H13NO2 B15305768 6-Azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B15305768.png)
6-Azaspiro[3.4]octane-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Azaspiro[34]octane-5-carboxylic acid is a heterocyclic compound featuring a spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3.4]octane-5-carboxylic acid can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring, which can be done using different reagents and conditions . Another method involves the annulation of the four-membered ring . These methods typically require specific catalysts and reaction conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable and reliable synthetic procedures. These methods are designed to produce the compound in large quantities while maintaining consistency in quality and purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-Azaspiro[3.4]octane-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and bases . The reaction conditions, such as temperature and solvent, play a crucial role in determining the reaction’s outcome and the yield of the desired product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound’s structure.
Applications De Recherche Scientifique
6-Azaspiro[3.4]octane-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of 6-Azaspiro[3.4]octane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Azaspiro[3.4]octane-7-carboxylic acid hydrochloride
- 6-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride
- 2-Amino-6-aza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester
- 6-azaspiro[2.5]octane-1-carboxylic acid
Uniqueness
6-Azaspiro[3.4]octane-5-carboxylic acid stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
6-azaspiro[3.4]octane-5-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-7(11)6-8(2-1-3-8)4-5-9-6/h6,9H,1-5H2,(H,10,11) |
Clé InChI |
PWHPPJBQIQMRIO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CCNC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B15305694.png)








![tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate](/img/structure/B15305745.png)



